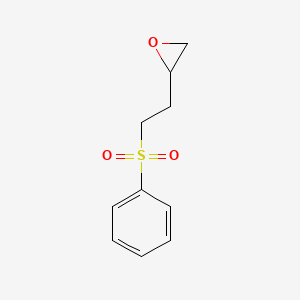
2-(2-(Phenylsulfonyl)ethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Phenylsulfonyl)ethyl)oxirane is an organic compound with the molecular formula C16H16O3S. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound features a phenylsulfonyl group attached to an ethyl chain, which is further connected to an oxirane ring. The presence of the phenylsulfonyl group imparts unique chemical properties to the molecule, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylsulfonyl)ethyl)oxirane typically involves the reaction of 2-phenylsulfonyl ethyl halides with epoxides. One common method is the reaction of 2-phenylsulfonyl ethyl bromide with sodium hydroxide in the presence of an epoxide to form the desired oxirane compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as phase transfer catalysts can also be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Phenylsulfonyl)ethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
2-(2-(Phenylsulfonyl)ethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and sulfonyl groups.
Industry: Used in the production of polymers, resins, and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(2-(Phenylsulfonyl)ethyl)oxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The phenylsulfonyl group can stabilize intermediates formed during these reactions, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Cyanophenyl)-2-(phenylsulfonyl)oxirane-2-carbonitrile: Similar structure but with a cyanophenyl group.
2-(Phenylsulfonyl)-3-phenyloxaziridine: Contains an oxaziridine ring instead of an oxirane ring.
Uniqueness
2-(2-(Phenylsulfonyl)ethyl)oxirane is unique due to the combination of the oxirane ring and the phenylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications. The presence of the phenylsulfonyl group enhances its ability to participate in oxidation and reduction reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyl)ethyl]oxirane |
InChI |
InChI=1S/C10H12O3S/c11-14(12,7-6-9-8-13-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
KIQYSHHJXJOUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



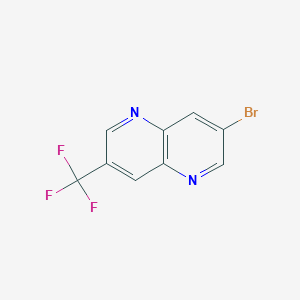


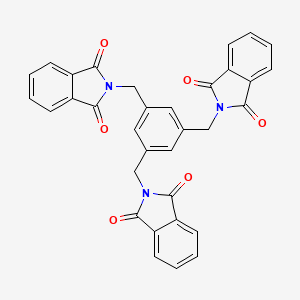
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
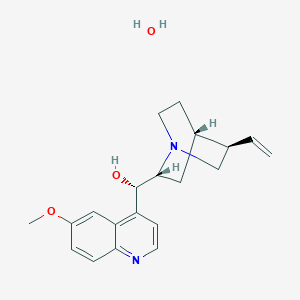
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
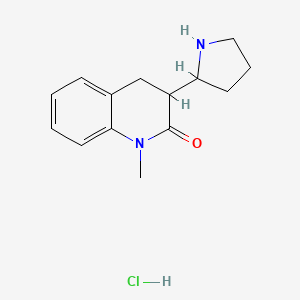
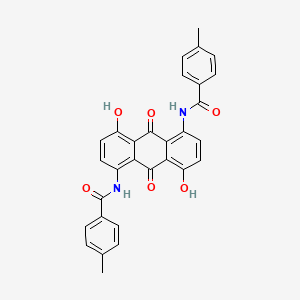
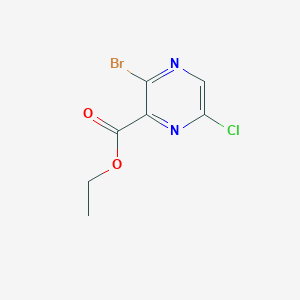
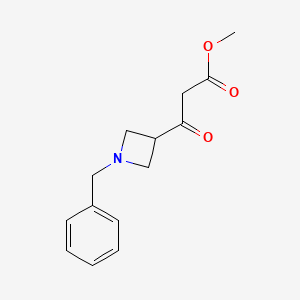
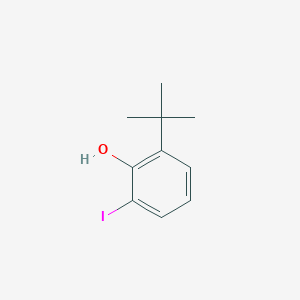
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)
